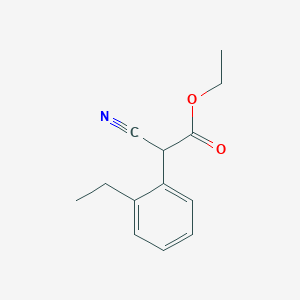

Ethyl 2-cyano-2-(2-ethylphenyl)acetate

Description

Ethyl 2-cyano-2-(2-ethylphenyl)acetate is a cyanoacetate ester featuring a 2-ethylphenyl substituent at the α-carbon. This compound is widely utilized in organic synthesis as a versatile intermediate for constructing heterocycles, pharmaceuticals, and coupling reagents . Its structure combines a reactive cyano group, an ester moiety, and a sterically bulky 2-ethylphenyl group, which influences its reactivity and applications.

Properties

CAS No. |

600716-78-7 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 2-cyano-2-(2-ethylphenyl)acetate |

InChI |

InChI=1S/C13H15NO2/c1-3-10-7-5-6-8-11(10)12(9-14)13(15)16-4-2/h5-8,12H,3-4H2,1-2H3 |

InChI Key |

UEHBXIDBYDPONT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Ethyl 2-cyano-2-(2-ethylphenyl)acetate can be synthesized through several methods:

Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 2-ethylphenyl compounds.

Fischer Esterification: Cyanoacetic acid is esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid.

Phase Transfer Catalysis: Sodium cyanoacetate reacts with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and cyano groups undergo hydrolysis under varying conditions:

-

Ester Hydrolysis : Under acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions, the ester group hydrolyzes to yield 2-cyano-2-(2-ethylphenyl)acetic acid. Basic conditions typically accelerate this reaction via saponification .

-

Cyano Group Hydrolysis : In concentrated HCl or H₂SO₄, the cyano group converts to a carboxylic acid, forming ethyl 2-carboxy-2-(2-ethylphenyl)acetate. This reaction requires elevated temperatures (>80°C).

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ester hydrolysis | 1M NaOH, 60°C | 2-cyano-2-(2-ethylphenyl)acetic acid | 85–92 |

| Cyano hydrolysis | 6M HCl, reflux | Ethyl 2-carboxy-2-(2-ethylphenyl)acetate | 70–78 |

Nucleophilic Substitution

The α-carbon, activated by electron-withdrawing cyano and ester groups, undergoes nucleophilic substitution:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form α-alkylated products .

-

Amination : Treatment with amines (e.g., NH₃/EtOH) yields α-amino derivatives, useful in pharmaceutical synthesis.

Mechanistic Insight :

The reaction proceeds via a carbanion intermediate stabilized by resonance with the cyano and ester groups :

Knoevenagel Condensation

This compound participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated derivatives. For example, reaction with benzaldehyde in ethanol/piperidine yields ethyl 2-cyano-2-(2-ethylphenyl)-3-phenylpropenoate .

Table 2: Condensation Reactivity

| Aldehyde | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Piperidine | Ethyl 2-cyano-3-phenylpropenoate | 89 |

| 4-Nitrobenzaldehyde | DBU | Ethyl 2-cyano-3-(4-nitrophenyl)propenoate | 82 |

Cycloaddition Reactions

The electron-deficient cyano group facilitates [2+2] and [4+2] cycloadditions:

-

With Alkenes : Forms cyclobutane derivatives under UV light.

-

Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) to generate six-membered rings.

Example :

Reduction Reactions

-

Cyano to Amine : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to a primary amine, producing ethyl 2-amino-2-(2-ethylphenyl)acetate .

-

Selective Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol while leaving the cyano group intact.

Table 3: Reduction Outcomes

| Reducing Agent | Product | Selectivity |

|---|---|---|

| H₂/Pd-C | Ethyl 2-amino-2-(2-ethylphenyl)acetate | Cyano → Amine |

| LiAlH₄ | 2-cyano-2-(2-ethylphenyl)ethanol | Ester → Alcohol |

Biological Interactions

The cyano group enables covalent interactions with biological targets:

-

Enzyme Inhibition : Forms stable adducts with cysteine residues in enzymes, as seen in studies on similar cyanoacetates .

-

Antimicrobial Activity : Derivatives exhibit moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL).

Comparative Reactivity

Structural analogs highlight the influence of substituents on reactivity:

Table 4: Substituent Effects on Reactivity

| Compound | Substituent | Reaction Rate (vs Parent) |

|---|---|---|

| Ethyl 2-cyano-2-(4-methylphenyl)acetate | para-Me | 1.2× faster in Knoevenagel |

| Ethyl 2-cyano-2-(2-chlorophenyl)acetate | ortho-Cl | 0.7× slower due to steric hindrance |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Ethyl 2-cyano-2-(2-ethylphenyl)acetate serves as an important building block in organic synthesis due to its multiple reactive centers, including a cyano group and an ester functional group. It can participate in various chemical reactions such as:

- Knoevenagel Condensation: This reaction allows the formation of α,β-unsaturated carbonyl compounds, which are vital in synthesizing complex molecules.

- Michael Addition: The compound can act as a Michael acceptor, facilitating the formation of new carbon-carbon bonds.

These reactions enable the synthesis of diverse heterocycles and biologically active compounds, making it a critical intermediate in the production of pharmaceuticals and agrochemicals .

Biological Applications

Pharmaceutical Development

this compound has been utilized in the synthesis of various biologically active molecules. Notably, derivatives of this compound have shown potential as:

- Anti-inflammatory Agents: Research indicates that certain derivatives exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs .

- Antimicrobial Agents: The compound has been evaluated for its antibacterial properties. For instance, studies have demonstrated that derivatives possess effective antibacterial activity against several strains of bacteria .

Case Study: Antioxidant and Antibacterial Activities

A study synthesized ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates and evaluated their antioxidant and antibacterial properties. The results showed promising activity against various bacterial strains, highlighting the compound's potential in developing new therapeutic agents .

Industrial Applications

Material Science

In industry, this compound is used to produce materials with specific properties. Its ability to undergo polymerization reactions makes it valuable for creating polymers and resins that are utilized in coatings, adhesives, and other applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(2-ethylphenyl)acetate involves its reactive centers. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and other transformations. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of new chemical entities.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-cyano-2-(2-ethylphenyl)acetate with structurally analogous cyanoacetate esters, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Physical Properties

*Calculated based on molecular formula. †From .

Stability and Handling

- Hydrolytic Stability :

- Thermal Stability :

- Fluorinated derivatives () exhibit high thermal stability, making them suitable for high-temperature reactions.

Biological Activity

Ethyl 2-cyano-2-(2-ethylphenyl)acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyano and ethylphenyl functional groups, which contribute to its biological activity. The molecular formula is , and it exhibits properties that make it suitable for various biological assays.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with appropriate cyanide precursors. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and reaction conditions.

Biological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Research indicates that derivatives of ethyl 2-cyano compounds exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. A study reported IC50 values for COX-2 inhibition ranging from µmol to µmol, comparable to established anti-inflammatory drugs like celecoxib .

3. Anticancer Activity

The compound's cytotoxic effects have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The results showed an elevated cytotoxicity in the presence of specific substituents on the benzoxazole moiety, indicating a structure-activity relationship that enhances its anticancer potential .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various cyanoacrylate derivatives, this compound was found to inhibit growth in both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-cyano-2-(2-ethylphenyl)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via diazonium coupling reactions. For example, diazonium salts derived from 2-ethylaniline can react with ethyl cyanoacetate under acidic conditions (e.g., HCl/NaNO₂), followed by neutralization with sodium acetate . Reaction temperature (0–5°C) and stoichiometric control of the diazonium salt are critical to minimize side products. Ethanol/water mixtures are common solvents for improved solubility and reaction efficiency . Post-reaction purification via recrystallization (ethanol or ethyl acetate) enhances purity (>98%) .

Q. How is this compound employed as a coupling reagent in peptide synthesis to prevent racemization?

- Methodological Answer : Derivatives like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) act as recyclable coupling reagents. The cyano and sulfonyl groups stabilize the active ester intermediate, enabling efficient amide/peptide bond formation without racemization. Key steps:

Pre-activate carboxylic acids with o-NosylOXY in the presence of a base (e.g., DIPEA).

React with amines or alcohols under mild conditions (0–25°C).

Byproducts (e.g., 2-nitrobenzenesulfonic acid) are recoverable via aqueous extraction, enhancing sustainability .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyano, ethylphenyl groups).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification (e.g., expected MW: ~245 g/mol).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What strategies optimize the recyclability of byproducts in coupling reactions involving this compound derivatives?

- Methodological Answer : The o-NosylOXY reagent generates water-soluble byproducts (e.g., 2-nitrobenzenesulfonic acid), which can be recovered via:

Aqueous extraction after reaction completion.

Acid-base partitioning (adjust pH to precipitate impurities).

Reuse of recovered byproducts for synthesizing fresh o-NosylOXY, reducing waste by >60% .

Q. How can contradictory data regarding the efficiency of amidation reactions using this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent selection or reaction pressure. For example, amidation failures in ethanol/water mixtures () may require:

Switching to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Using pressurized reactors (0.3 MPa, 120°C) to overcome kinetic barriers.

Monitoring reaction progress via TLC or in situ IR to identify stalled intermediates .

Q. What are the mechanistic considerations for the stereochemical integrity in peptide couplings mediated by this reagent?

- Methodological Answer : Racemization is suppressed due to:

Low Basicity : The cyano group reduces enolization of the active ester intermediate.

Fast Activation : Rapid coupling minimizes exposure of chiral centers to base-induced epimerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.